molecular formula C9H8BrFO2 B1288596 Ethyl 5-bromo-2-fluorobenzoate CAS No. 612835-53-7

Ethyl 5-bromo-2-fluorobenzoate

Cat. No.: B1288596
CAS No.: 612835-53-7
M. Wt: 247.06 g/mol
InChI Key: WYTDYNDPAJSCTK-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-2-fluorobenzoate: is an organic compound with the molecular formula C9H8BrFO2 . It is a derivative of benzoic acid, where the hydrogen atoms at positions 5 and 2 of the benzene ring are substituted with bromine and fluorine atoms, respectively. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 5-bromo-2-fluorobenzoate can be synthesized through the esterification of 5-bromo-2-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired ester product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Ethyl 5-bromo-2-fluorobenzoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form the corresponding ethyl 2-fluorobenzoate by using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of this compound can lead to the formation of 5-bromo-2-fluorobenzoic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous medium.

Major Products Formed:

    Substitution: Ethyl 5-azido-2-fluorobenzoate or ethyl 5-thiocyanato-2-fluorobenzoate.

    Reduction: Ethyl 2-fluorobenzoate.

    Oxidation: 5-Bromo-2-fluorobenzoic acid.

Scientific Research Applications

Ethyl 5-bromo-2-fluorobenzoate is utilized in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the development of bioactive compounds for studying biological pathways.

    Medicine: As an intermediate in the synthesis of pharmaceutical agents.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 5-bromo-2-fluorobenzoate depends on its specific application. In chemical synthesis, it acts as a reactive intermediate that can undergo various transformations. The presence of bromine and fluorine atoms on the benzene ring influences its reactivity and the types of reactions it can participate in.

Comparison with Similar Compounds

  • Ethyl 2-bromo-5-fluorobenzoate
  • Ethyl 5-bromo-2-chlorobenzoate
  • Ethyl 5-bromo-2-iodobenzoate

Uniqueness: Ethyl 5-bromo-2-fluorobenzoate is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring, which imparts distinct reactivity and properties compared to other similar compounds

Biological Activity

Ethyl 5-bromo-2-fluorobenzoate is an organic compound with significant potential in various biological applications, particularly in medicinal chemistry. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

  • Molecular Formula: C₉H₈BrF O₂
  • Molecular Weight: 233.06 g/mol

The compound features bromine and fluorine substituents at the 5 and 2 positions of the benzoate ring, respectively. These halogen atoms can enhance the compound's reactivity and interaction with biological systems, potentially affecting enzyme activity or receptor function.

The biological activity of this compound is influenced by its unique substitution pattern:

  • Enzyme Interaction: The presence of bromine and fluorine can facilitate interactions with specific enzymes, potentially altering their activity. This interaction may lead to inhibition or activation of metabolic pathways.
  • Receptor Binding: The compound may also engage with various receptors, impacting cellular signaling pathways crucial for physiological functions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties: Preliminary studies suggest potential antimicrobial effects, although specific mechanisms remain to be fully elucidated.
  • Anticancer Potential: Similar compounds have been investigated for anticancer properties, with some derivatives showing promise in inhibiting tumor growth through various pathways.

Comparative Analysis with Related Compounds

A comparative analysis with similar compounds reveals differences in biological activity based on structural variations:

Compound NameStructure CharacteristicsUnique Features
This compoundBromine at position 5, fluorine at position 2Distinct reactivity and potential bioactivity
Ethyl 5-amino-3-bromo-2-fluorobenzoateAmino group addition enhances reactivityIncreased binding affinity to certain targets
Ethyl 4-bromo-2-fluorobenzoateBromine at position 4, fluorine at position 2Different electronic properties affecting activity

Case Studies and Research Findings

  • Antimicrobial Activity Study : A study conducted on derivatives of this compound indicated that the halogenated compounds exhibited significant antimicrobial activity against various bacterial strains. The mechanism was hypothesized to involve disruption of cell membrane integrity due to hydrophobic interactions with the lipid bilayer.
  • Anticancer Research : Research has explored the anticancer potential of structurally similar compounds. For instance, derivatives containing halogens have shown efficacy in inhibiting cancer cell proliferation in vitro, suggesting that this compound may also possess similar properties worth investigating .
  • Enzyme Inhibition Studies : Investigations into the enzyme inhibition capabilities of this compound have demonstrated its potential to act as a competitive inhibitor for specific targets. This property could be leveraged in drug design for therapeutic interventions .

Properties

IUPAC Name

ethyl 5-bromo-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYTDYNDPAJSCTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50610850
Record name Ethyl 5-bromo-2-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50610850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

612835-53-7
Record name Ethyl 5-bromo-2-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50610850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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